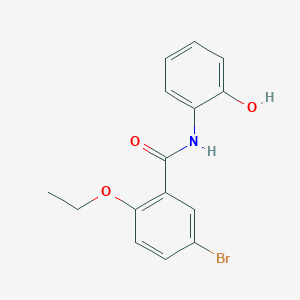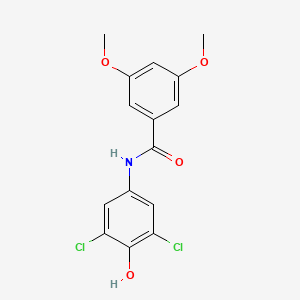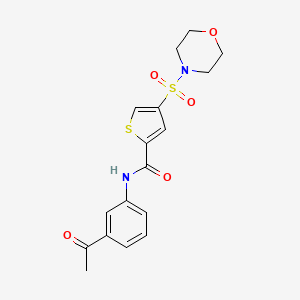
2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as IMMA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the isoindoline carboxamide family, which has been shown to have a variety of biological activities. In
Scientific Research Applications
2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to selectively inhibit the activity of the protein kinase C (PKC) epsilon isoform, which has been implicated in a variety of neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In drug discovery, this compound has been used as a lead compound for the development of novel PKC epsilon inhibitors.
Mechanism of Action
2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide selectively inhibits the activity of the PKC epsilon isoform by binding to the regulatory domain of the enzyme. This binding prevents the enzyme from activating downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. The selective inhibition of PKC epsilon by this compound makes it a potentially useful tool for studying the role of this enzyme in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can inhibit tumor growth. In neurons, this compound has been shown to modulate synaptic plasticity and neurotransmitter release, which can affect learning and memory. The specific effects of this compound will depend on the concentration of the compound, as well as the specific biological system being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its selectivity for the PKC epsilon isoform. This selectivity allows for the specific modulation of this enzyme, which can be useful for studying its role in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that the compound is being used at a safe and effective concentration.
Future Directions
There are several future directions for the study of 2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is the development of more potent and selective PKC epsilon inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in neurological disorders and cancer. Additionally, the use of this compound as a tool for studying the role of PKC epsilon in various biological processes will likely continue to be an important area of research.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12(2)11-22-19(24)14-9-8-13(10-15(14)20(22)25)18(23)21-16-6-4-5-7-17(16)26-3/h4-10,12H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLASPKXTGIWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410475.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4410482.png)


![2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)

![4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4410529.png)
![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)
![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)
![2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)

![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4410566.png)